molecular formula C11H14OS B8534335 2-(2-Thienylmethyl)cyclohexanone

2-(2-Thienylmethyl)cyclohexanone

Cat. No. B8534335
M. Wt: 194.30 g/mol
InChI Key: SXJHCGPOJGOOOH-UHFFFAOYSA-N
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Patent
US06011028

Procedure details

2-carboethoxycyclohexanone, finely powdered potassium carbonate, 2-bromomethyl thiophene, and tetrabutylammonium iodide are reacted by the method of Example 38 to generate the title material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
title material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12])(OCC)=O.C(=O)([O-])[O-].[K+].[K+].BrC[C:21]1[S:22][CH:23]=[CH:24][CH:25]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[S:22]1[CH:23]=[CH:24][CH:25]=[C:21]1[CH2:1][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1C(CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
title material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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